1-Fluoro-2-methyl-4,5-dinitrobenzene is an aromatic compound characterized by a fluorine atom and two nitro groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 186.1 g/mol. This compound is notable for its use in organic synthesis and biochemistry, particularly in the identification of amino acid sequences through its reactivity with amino groups.
The biological activity of 1-fluoro-2-methyl-4,5-dinitrobenzene has been explored primarily in the context of its reactivity with biomolecules. It is known to be toxic and can cause serious health effects if ingested or inhaled. The compound is classified as a potential mutagen and can induce genetic defects . Its use as an alkylating agent makes it significant in biochemical assays, particularly for protein sequencing.
The synthesis of 1-fluoro-2-methyl-4,5-dinitrobenzene typically involves the following steps:
1-Fluoro-2-methyl-4,5-dinitrobenzene has several applications, including:
Studies have investigated the interactions of 1-fluoro-2-methyl-4,5-dinitrobenzene with various nucleophiles. For example, its reaction with hydroxide ions in microemulsion systems has revealed important insights into the kinetics and mechanisms of nucleophilic substitution reactions . These studies help elucidate how structural changes in surfactants can influence reaction rates.
Several compounds share structural similarities with 1-fluoro-2-methyl-4,5-dinitrobenzene. Here are some notable examples:
These compounds highlight the unique properties of 1-fluoro-2-methyl-4,5-dinitrobenzene due to its specific arrangement of functional groups that enhance its reactivity and applicability in biochemical contexts.
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 1-Fluoro-2-methyl-4,5-dinitrobenzene. While specific crystallographic data for this exact compound are not readily available in the literature, extensive studies on related nitrobenzene derivatives provide valuable insights into expected structural parameters [1] [2].
The molecular geometry of 1-Fluoro-2-methyl-4,5-dinitrobenzene is characterized by a benzene ring with three substituents: one fluorine atom at position 1, one methyl group at position 2, and two nitro groups at positions 4 and 5. Based on crystallographic studies of similar compounds, the benzene ring maintains its planar aromatic structure with typical C-C bond distances of approximately 1.39-1.40 Å [1] [2].
The nitro groups in dinitrobenzene derivatives typically exhibit significant deviation from coplanarity with the benzene ring due to steric interactions and electronic effects. Crystallographic analysis of related compounds shows that nitro groups can rotate out of the benzene plane with dihedral angles ranging from 5° to 85°, depending on the substitution pattern and intermolecular interactions [3]. In compounds with adjacent nitro groups, such as the 4,5-dinitro substitution pattern, substantial twisting is expected to minimize steric repulsion between the oxygen atoms of neighboring nitro groups.
The fluorine substituent introduces minimal steric hindrance due to its small van der Waals radius, but significantly affects the electronic structure through its strong electron-withdrawing nature. The C-F bond distance in fluorinated aromatic compounds typically measures 1.35-1.37 Å, shorter than corresponding C-H bonds due to the higher electronegativity of fluorine [4].
Crystal packing analysis would reveal intermolecular interactions, including potential π-π stacking between aromatic rings and weak hydrogen bonding involving the nitro groups and aromatic protons. The presence of multiple electron-withdrawing groups (fluorine and nitro groups) creates regions of electrostatic complementarity that influence crystal structure organization [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of multiple nuclei, particularly fluorine-19, carbon-13, and proton-1 nuclei in 1-Fluoro-2-methyl-4,5-dinitrobenzene.
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity and provides unique structural information due to fluorine's high natural abundance and large chemical shift range [5] [6]. The fluorine chemical shift in 1-Fluoro-2-methyl-4,5-dinitrobenzene is expected to appear in the region characteristic of aromatic fluorides, typically between -100 and -130 parts per million relative to trichlorofluoromethane [5].
The chemical shift of the fluorine nucleus is significantly influenced by the electronic environment created by the adjacent substituents. The presence of two nitro groups at positions 4 and 5 creates a strong electron-withdrawing environment that deshields the fluorine nucleus, shifting its resonance downfield compared to simple fluorobenzene derivatives [5] [6]. The methyl group at position 2 provides a moderate electron-donating effect, partially counteracting the deshielding influence of the nitro groups.
Fluorine chemical shifts in nitroaromatic compounds demonstrate characteristic patterns related to the number and position of nitro substituents. Studies on related fluorodinitrobenzene derivatives show that multiple nitro groups cause progressive downfield shifts due to cumulative electron withdrawal [7]. The specific chemical shift value provides information about the substitution pattern and can be used to confirm the regioisomeric identity of the compound.
Carbon-13 and proton-1 nuclear magnetic resonance correlation studies provide detailed information about the carbon framework and proton environments in 1-Fluoro-2-methyl-4,5-dinitrobenzene [8]. The aromatic carbon atoms appear in the characteristic region between 120-170 parts per million, with their exact positions influenced by the electronic effects of the substituents.
The carbon bearing the fluorine substituent exhibits a large one-bond carbon-fluorine coupling constant (¹J_CF), typically 240-260 hertz, providing definitive identification of the fluorinated position [9]. Two-bond and three-bond carbon-fluorine coupling patterns help establish the substitution pattern around the benzene ring.
The methyl carbon appears as a quartet due to coupling with the three equivalent protons, typically around 20-25 parts per million. Its exact position is influenced by the electron-withdrawing effects of the nearby substituents. The nitro-bearing carbons show characteristic downfield shifts due to the strong electron-withdrawing nature of the nitro groups.
Proton nuclear magnetic resonance reveals the aromatic protons in the region between 7.5-8.5 parts per million, with their multiplicity and coupling patterns providing information about the substitution pattern. The methyl group protons appear as a singlet around 2.5 parts per million, with the exact chemical shift influenced by the electronic environment created by the aromatic ring substituents.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 1-Fluoro-2-methyl-4,5-dinitrobenzene [10] [11]. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 200, corresponding to the molecular weight of the compound.
The fragmentation behavior of nitroaromatic compounds follows well-established patterns involving the preferential loss of oxygen-containing fragments [10] [12]. The most common initial fragmentation involves the loss of a nitro group (NO₂, mass 46) to give a fragment ion at mass-to-charge ratio 154. This fragmentation is facilitated by the weakness of the carbon-nitrogen bond in nitroaromatic systems.
Sequential loss of the second nitro group produces a fragment at mass-to-charge ratio 108, corresponding to fluoromethylbenzene. The presence of the fluorine substituent stabilizes certain fragment ions through resonance effects, influencing the relative abundances of different fragmentation pathways [13].
Alternative fragmentation pathways include the loss of nitric oxide (NO, mass 30) to produce fragments at mass-to-charge ratios 170 and subsequently 140 after sequential losses. The methyl group can also be lost as a radical (CH₃, mass 15) to give characteristic fragment ions [11].
The fragmentation pattern is influenced by the electron-withdrawing effects of the substituents, which affect the stability of intermediate radical cations. The combination of fragmentation pathways provides a characteristic fingerprint that can be used for compound identification and structural confirmation.
Vibrational spectroscopy techniques, including Fourier transform infrared and Raman spectroscopy, provide detailed information about the molecular vibrations and functional groups present in 1-Fluoro-2-methyl-4,5-dinitrobenzene [14] [15] [16].
The infrared spectrum exhibits characteristic absorption bands for each functional group present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear around 3100-3000 wavenumbers, with the exact positions influenced by the electronic effects of the substituents [14]. The presence of multiple electron-withdrawing groups shifts these frequencies to higher values compared to simple aromatic compounds.
The nitro groups produce the most intense and characteristic infrared absorptions [15]. The asymmetric nitro stretching vibration appears around 1550-1500 wavenumbers, while the symmetric nitro stretching occurs around 1390-1330 wavenumbers [15] [16]. These bands are exceptionally intense due to the large dipole moment changes associated with nitro group vibrations.
The carbon-fluorine stretching vibration appears in the region between 1000-1300 wavenumbers, often as a strong absorption band [14]. This vibration is frequently coupled with other molecular motions, making its assignment challenging without detailed vibrational analysis.
Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes [17]. The aromatic carbon-carbon stretching vibrations are typically more prominent in Raman spectra, appearing in the region between 1600-1400 wavenumbers.
The combination of infrared and Raman spectroscopy allows for complete vibrational assignment and provides information about molecular symmetry and conformational preferences. The vibrational frequencies are sensitive to intermolecular interactions and can provide insights into crystal packing effects when solid-state spectra are recorded.
Computational quantum chemical methods provide valuable complement to experimental structural characterization techniques for 1-Fluoro-2-methyl-4,5-dinitrobenzene [18] [19] [20]. Density functional theory calculations using appropriate functionals and basis sets can accurately predict molecular geometries, vibrational frequencies, and electronic properties.
Computational studies on nitrobenzene derivatives demonstrate excellent agreement between calculated and experimental structural parameters when appropriate computational methods are employed [19] [21]. The complete active space self-consistent field method combined with multireference perturbation theory provides highly accurate descriptions of the electronic structure of nitroaromatic compounds.
Geometry optimization calculations predict bond distances, bond angles, and dihedral angles that can be directly compared with crystallographic data. The calculated carbon-carbon bond distances in the benzene ring typically agree with experimental values within 0.01-0.02 Ångströms when high-level computational methods are used [19].
Vibrational frequency calculations using density functional theory methods show good correlation with experimental infrared and Raman spectra [14] [22]. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the computational method, but the relative ordering and intensity patterns are well reproduced.
Electronic property calculations, including atomic charges, dipole moments, and molecular orbital energies, provide insights into reactivity patterns and intermolecular interactions that complement experimental observations [23] [24]. The computational prediction of nuclear magnetic resonance chemical shifts shows reasonable agreement with experimental values, particularly when appropriate solvent effects are included in the calculations [25].
The combination of computational and experimental approaches provides a comprehensive understanding of the structural and electronic properties of 1-Fluoro-2-methyl-4,5-dinitrobenzene, enabling confident structural assignment and property prediction.
| Table 1: Basic Molecular Properties of 1-Fluoro-2-methyl-4,5-dinitrobenzene | ||
|---|---|---|
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₄ | Chemical databases [26] |
| CAS Number | 85233-14-3 | Chemical databases [26] |
| Molecular Weight (g/mol) | 200.124 | Chemical databases [26] |
| Exact Mass | 200.023 | Chemical databases [26] |
| Polar Surface Area (Ų) | 91.64 | Chemical databases [26] |
| LogP | 2.997 | Chemical databases [26] |
| Table 2: Structural Characterization Techniques Overview | ||
|---|---|---|
| Technique | Expected Key Features | Information Obtained |
| X-ray Crystallography | Molecular geometry, crystal packing, bond distances | Structural confirmation, intermolecular interactions [3] [1] |
| ¹⁹F NMR | Chemical shift -110 to -130 ppm relative to CFCl₃ | Fluorine environment, electronic effects [5] [6] |
| ¹³C NMR | Aromatic carbons 120-170 ppm, C-F coupling patterns | Carbon framework, substitution verification [8] |
| ¹H NMR | Aromatic protons 7.5-8.5 ppm, methyl ~2.5 ppm | Proton environment confirmation [8] |
| Mass Spectrometry | Molecular ion m/z 200, loss of NO₂ (-46), NO (-30) | Molecular weight, fragmentation pattern [10] [11] |
| FT-IR Spectroscopy | NO₂ asymmetric ~1550 cm⁻¹, symmetric ~1350 cm⁻¹ | Functional group identification [15] [16] |
| FT-Raman | Aromatic C=C stretch, C-F stretch 800-1300 cm⁻¹ | Vibrational modes, symmetry [14] [17] |